

Discovery and history of 7-Bromo-1H-indazole-3-carbaldehyde

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Compound of Interest

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An In-depth Technical Guide to **7-Bromo-1H-indazole-3-carbaldehyde**: From Discovery to Modern Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **7-Bromo-1H-indazole-3-carbaldehyde**, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its historical context, delve into the principal synthetic methodologies, and discuss its significance as a versatile intermediate for drug discovery professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in modern medicinal chemistry. Often considered a bioisostere of the naturally prevalent indole nucleus, indazole's unique arrangement of two adjacent nitrogen atoms provides distinct hydrogen bond donor and acceptor capabilities. This feature allows for potent and specific interactions within the active sites of biological targets, particularly protein kinases. Consequently, the indazole scaffold is a privileged structure found in numerous approved drugs and clinical candidates, including the kinase inhibitors Axitinib and Pazopanib.^{[1][2]}

Within this class of compounds, 1H-indazole-3-carbaldehydes are exceptionally valuable intermediates.^{[1][2]} The aldehyde functional group at the C3 position serves as a versatile chemical handle, enabling a wide array of subsequent transformations. It can be readily converted into amines, alcohols, alkenes (via Wittig or Knoevenagel reactions), or used to construct more complex heterocyclic systems.^{[1][2]} This guide focuses specifically on the 7-bromo substituted variant, **7-Bromo-1H-indazole-3-carbaldehyde**, tracing its synthetic evolution and detailing the key chemical principles that underpin its preparation.

Historical Perspective and Evolution of Synthesis

The definitive "discovery" of **7-Bromo-1H-indazole-3-carbaldehyde** is not marked by a single seminal publication but is rather an outcome of the broader development of synthetic methods for the indazole core. The first synthesis of an indazole derivative was reported by Emil Fischer in the late 19th century.^[3] However, the efficient and regioselective synthesis of 3-formylindazoles, particularly those with specific substitution patterns like a 7-bromo group, is a more recent achievement.

Historically, two primary strategies have emerged for the synthesis of this molecule and its analogs:

- Direct Formylation of a Pre-formed Indazole Ring: This logical approach involves first constructing the 7-bromo-1H-indazole core and then introducing the aldehyde group at the C3 position. The Vilsmeier-Haack reaction is the classic method for such formylations on electron-rich heterocyclic systems.^{[4][5][6]}
- Ring Transformation of a Substituted Indole: A more contemporary and often higher-yielding approach involves the chemical transformation of a correspondingly substituted indole (i.e., 7-bromoindole) into the indazole-3-carbaldehyde structure. The key reaction in this pathway is an acid-mediated nitrosation, which triggers a fascinating ring-opening and re-closure cascade.^{[1][2]}

This guide will now detail the experimental and mechanistic underpinnings of these two core synthetic philosophies.

Key Synthetic Methodologies and Protocols

Method 1: Vilsmeier-Haack Formylation of 7-Bromo-1H-indazole

This two-step approach is a classic illustration of building molecular complexity sequentially. The primary logic is to first establish the core heterocyclic system and then install the desired functional group.

Step A: Synthesis of 7-Bromo-1H-indazole

The necessary starting material, 7-bromo-1H-indazole, can be prepared via several routes. A common laboratory-scale method is the Sandmeyer-type reaction starting from 7-aminoindazole. This involves diazotization of the amine with sodium nitrite in a strong acid like hydrobromic acid, followed by a copper(I) bromide-mediated displacement of the diazonium group with bromide.^[7]

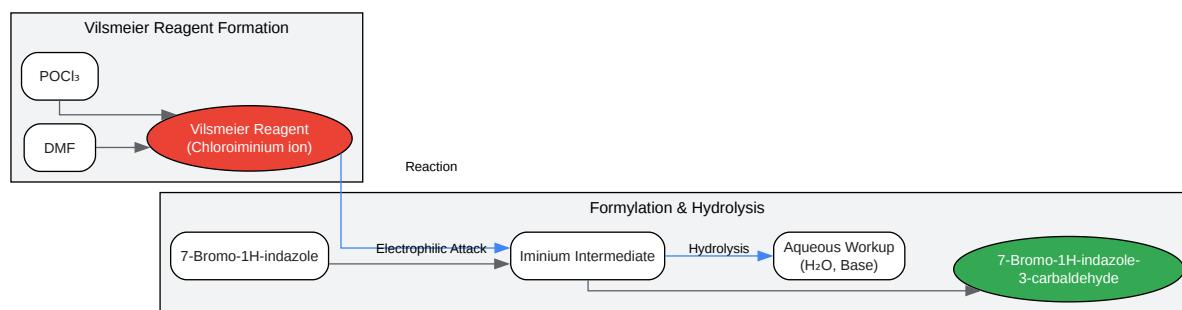
Step B: C3-Formylation

The Vilsmeier-Haack reaction is the archetypal method for formylating activated aromatic rings. ^[8] The process begins with the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphoryl chloride (POCl₃).^{[5][6]} The electron-rich indazole ring then attacks this electrophile, with the C3 position being the most nucleophilic site. A subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the final aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

- **Reagent Formation:** To a flask containing anhydrous N,N-dimethylformamide (DMF, ~10 eq.) cooled to 0 °C under an inert atmosphere (N₂ or Ar), slowly add phosphoryl chloride (POCl₃, ~1.5-2.0 eq.) dropwise. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
- **Electrophilic Substitution:** Dissolve 7-bromo-1H-indazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive substrates.

- Hydrolysis & Workup: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9. This hydrolyzes the intermediate and neutralizes the acidic reagents.
- Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford **7-Bromo-1H-indazole-3-carbaldehyde**.



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Caption: Workflow for the Vilsmeier-Haack formylation of 7-bromo-1H-indazole.

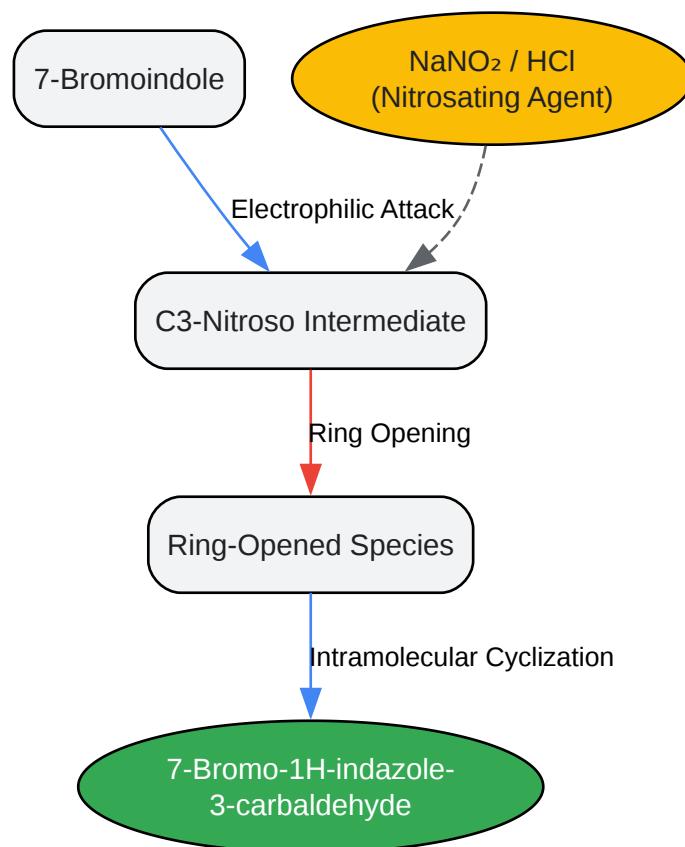
Method 2: Nitrosation and Ring Transformation of 7-Bromoindole

This elegant and often more efficient method leverages the inherent reactivity of the indole nucleus to construct the indazole ring system. It has become a preferred modern route due to its mild conditions and applicability to a wide range of substituted indoles.^[1]

The reaction proceeds through a fascinating cascade. The indole, upon treatment with a nitrosating agent (formed from sodium nitrite and acid), is attacked at the C3 position by the nitrosonium ion (NO^+). This intermediate is unstable and undergoes a ring-opening of the pyrrole moiety. The resulting species then re-cyclizes through an intramolecular reaction involving the newly formed functionalities to generate the thermodynamically stable 1H-indazole-3-carbaldehyde.^[1] The key to success in this reaction is often a slow, controlled addition of the indole to the nitrosating mixture to prevent dimerization and other side reactions.^[2]

Experimental Protocol: Nitrosation of 7-Bromoindole

- Nitrosating Mixture Preparation: In a reaction vessel, dissolve sodium nitrite (NaNO_2 , ~8 eq.) in deionized water. Add DMF as a co-solvent. Cool the mixture to 0 °C in an ice bath.
- Acidification: Slowly add hydrochloric acid (HCl, ~2.7-7.0 eq., depending on the specific protocol) to the cooled nitrite solution to generate the nitrosating agent in situ.
- Indole Addition: Dissolve 7-bromoindole (1.0 eq.) in DMF. Add this solution dropwise to the vigorously stirred nitrosating mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. This slow addition is critical to maximize yield.^[2]
- Reaction Completion: After the addition is complete, stir the reaction at room temperature for 3-12 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., 50 °C) may be necessary to drive the reaction to completion for some substrates.^[2]
- Workup and Extraction: Quench the reaction by pouring it into water. Extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, wash successively with water and brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to yield pure **7-Bromo-1H-indazole-3-carbaldehyde**.^[9]



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Caption: Key mechanistic steps in the synthesis via indole nitrosation.

Comparison of Synthetic Routes

Feature	Method 1: Vilsmeier-Haack Formylation	Method 2: Nitrosation of Indole
Starting Material	7-Bromo-1H-indazole	7-Bromoindole
Key Reagents	POCl ₃ , DMF	NaNO ₂ , HCl, DMF
Key Transformation	C-H Formylation	Ring Transformation
Typical Yields	Moderate to Good	Good to Excellent[2]
Advantages	Direct, conceptually simple	Often higher yielding, milder conditions
Disadvantages	Requires pre-functionalized indazole, POCl ₃ is moisture-sensitive	Mechanistically complex, slow addition is crucial

Physicochemical Properties and Characterization

Proper identification and quality control are paramount in research and development. The key properties of **7-Bromo-1H-indazole-3-carbaldehyde** are summarized below.

Property	Value	Source
Chemical Formula	C ₈ H ₅ BrN ₂ O	[10]
Molecular Weight	225.04 g/mol	[10]
CAS Number	887576-89-8	[10][11][12]
Appearance	Solid (typically off-white to yellow/brown)	[11]
IUPAC Name	7-bromo-1H-indazole-3-carbaldehyde	[10]
InChI Key	SXWCQUSSBQJBDV-UHFFFAOYSA-N	[11]
Storage	Store at -20°C, sealed, away from moisture	[11]

Applications in Drug Discovery and Organic Synthesis

7-Bromo-1H-indazole-3-carbaldehyde is not an end product but a valuable intermediate. The bromine atom at the 7-position and the aldehyde at the 3-position offer two distinct points for diversification.

- **Scaffold for Kinase Inhibitors:** The 3-aldehyde can be converted to a 3-amino group, a common feature in many kinase inhibitors. The 7-bromo position can then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and tune the molecule's properties for target binding and selectivity.
- **Precursor to Complex Heterocycles:** The aldehyde is a versatile functional group for building other rings onto the indazole core, leading to novel polycyclic systems for biological screening.
- **Intermediate for Advanced Therapeutics:** The broader 7-bromo-indazole scaffold is critical in modern drug development. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor.[13][14] This highlights the pharmaceutical relevance of having synthetic access to building blocks with the 7-bromo-indazole core.

Conclusion

7-Bromo-1H-indazole-3-carbaldehyde stands as a testament to the evolution of synthetic organic chemistry. From the foundational principles of the Vilsmeier-Haack reaction to the more intricate and efficient indole-to-indazole ring transformation, the methods for its preparation have become increasingly sophisticated. For researchers in drug development, this compound offers a robust and versatile platform for creating novel molecular entities. Its dual functionality allows for precise, late-stage modifications, making it an indispensable tool in the synthesis of targeted therapeutics and complex organic molecules.

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References

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 7-Bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Bromo-1H-indazole-3-carbaldehyde | 887576-89-8 [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
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